ジシクロペンチルオキシエチルメタクリレート

概要

説明

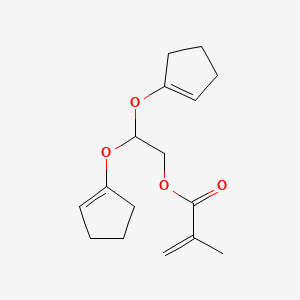

Dicyclopentenyloxyethyl methacrylate is a specialized functional monomer with the molecular formula C16H22O4 . It is known for its unique properties such as water resistance, solvent resistance, flexibility, and good adhesion. This compound is widely used as a reactive diluent in light-curing materials, making it an ideal choice for applications in UV coatings, adhesives, inks, and resin modification .

科学的研究の応用

Materials Science

DCPEMA is extensively utilized as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer chains can significantly influence mechanical strength and thermal stability. For instance, it has been used to enhance the mechanical properties of High-Density Polyethylene (HDPE) nanocomposites reinforced with cellulose nanofibers.

Key Properties:

- High glass transition temperatures

- Enhanced mechanical strength

- Improved adhesion characteristics

| Application Area | Specific Use |

|---|---|

| Polymer Synthesis | Monomer for high-performance polymers |

| Coating Industry | UV-curable coatings and inks |

| Adhesives | High-strength bonding agents |

Biological Applications

In the field of biology, DCPEMA is explored for developing biocompatible materials suitable for medical applications. This includes drug delivery systems and tissue engineering scaffolds due to its favorable interaction with biological tissues .

Case Study:

A study demonstrated the use of DCPEMA in creating hydrogels that are effective for controlled drug release. The hydrogels exhibited excellent biocompatibility and mechanical properties, making them suitable for various biomedical applications .

Medical Applications

DCPEMA is also investigated for its potential in formulating advanced medical adhesives and coatings for medical devices. Its properties allow for strong adhesion while maintaining flexibility, which is crucial for devices that require movement without compromising integrity .

Example Applications:

- Surgical adhesives

- Coatings for implants

- Drug delivery systems

Chemical Reactions Involving DCPEMA

DCPEMA undergoes several types of chemical reactions that enhance its utility:

- Radical Polymerization: It can participate in radical polymerization reactions, forming polymers with unique properties.

- Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions.

- Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced.

Common Reagents:

- Radical initiators (e.g., benzoyl peroxide)

- Oxidizing agents (e.g., potassium permanganate)

作用機序

Target of Action

Dicyclopentenyloxyethyl methacrylate is a complex organic compound that primarily targets cellular structures. It interacts with the cells and can induce mutations

Mode of Action

The mode of action of Dicyclopentenyloxyethyl methacrylate involves interaction with cellular structures, potentially leading to mutations . The compound may interact with DNA or other cellular components, leading to changes in the cell’s function or structure.

Result of Action

The primary result of Dicyclopentenyloxyethyl methacrylate’s action is the potential induction of mutations in cells . This can lead to changes in cell function or structure.

生化学分析

Biochemical Properties

Dicyclopentenyloxyethyl methacrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of polymer chains. The compound’s interaction with enzymes such as polymerases and transferases is crucial for its incorporation into polymer matrices. These interactions are primarily based on the compound’s ability to form covalent bonds with active sites on the enzymes, leading to the initiation and propagation of polymerization reactions .

Cellular Effects

Dicyclopentenyloxyethyl methacrylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in cellular behavior. For instance, dicyclopentenyloxyethyl methacrylate can induce the expression of genes involved in cell proliferation and differentiation, thereby affecting cell growth and development .

Molecular Mechanism

The molecular mechanism of dicyclopentenyloxyethyl methacrylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. These events include the activation of secondary messengers, which in turn modulate the activity of various enzymes and transcription factors. This leads to alterations in gene expression and subsequent changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dicyclopentenyloxyethyl methacrylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that dicyclopentenyloxyethyl methacrylate remains stable under controlled conditions, but it can degrade over time when exposed to environmental factors such as light and heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of dicyclopentenyloxyethyl methacrylate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior. Threshold effects have been observed, where a certain dosage level triggers a marked response in the cells. Additionally, high doses of dicyclopentenyloxyethyl methacrylate can result in toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

Dicyclopentenyloxyethyl methacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of metabolites that are further processed by the cell. These metabolic pathways are essential for the compound’s detoxification and elimination from the body .

Transport and Distribution

The transport and distribution of dicyclopentenyloxyethyl methacrylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, dicyclopentenyloxyethyl methacrylate can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and effects on cellular function .

Subcellular Localization

Dicyclopentenyloxyethyl methacrylate exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, dicyclopentenyloxyethyl methacrylate may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

準備方法

Synthetic Routes and Reaction Conditions: Dicyclopentenyloxyethyl methacrylate is typically synthesized through an addition reaction between acrylic acid and dicyclopentadiene in the presence of a trifluoromethanesulfonic acid catalyst. The reaction conditions include a molar ratio of acrylic acid to dicyclopentadiene of (1.0-1.3):1, a catalyst dosage of 0.05-0.15% of the total mass of the reaction liquid, a reaction temperature of 70-100°C, a stirring speed of 200-300 rpm, and a reaction time of 2-6 hours .

Industrial Production Methods: The industrial production of dicyclopentenyloxyethyl methacrylate follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified and packaged for various applications.

化学反応の分析

Types of Reactions: Dicyclopentenyloxyethyl methacrylate undergoes several types of chemical reactions, including:

Radical Polymerization: This compound can participate in radical polymerization reactions, forming polymers with unique properties.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Substitution Reactions: The compound can also participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Radical Polymerization: Common reagents include radical initiators such as benzoyl peroxide. The reaction is typically carried out at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride can be employed under controlled conditions.

Major Products Formed:

Polymers: The primary products formed from radical polymerization are various polymers with enhanced mechanical strength and thermal stability.

Oxidized and Reduced Derivatives: Depending on the reagents used, oxidized or reduced derivatives of dicyclopentenyloxyethyl methacrylate can be obtained.

類似化合物との比較

- Ethylene glycol dicyclopentenyl ether methacrylate

- 2,2-Bis(1-cyclopenten-1-yloxy)ethyl methacrylate

Comparison: Dicyclopentenyloxyethyl methacrylate stands out due to its unique combination of water resistance, solvent resistance, and flexibility. Compared to similar compounds, it offers better adhesion properties and is more suitable for applications requiring high-performance coatings and adhesives .

生物活性

Dicyclopentenyloxyethyl methacrylate (DCPEM) is a specialized functional monomer with significant applications in various fields, particularly in polymer chemistry and materials science. This article explores its biological activity, focusing on its interaction with cellular systems, mutagenicity, and potential therapeutic applications.

- Molecular Formula : CHO

- CAS Number : 68586-19-6

- Physical Properties : DCPEM is characterized by its water resistance, solvent resistance, flexibility, and good adhesion, making it a valuable component in UV coatings, adhesives, and inks.

Target of Action

DCPEM primarily interacts with cellular structures and has been shown to induce mutations in various cell types. Its ability to modulate cellular behavior is attributed to its interaction with specific signaling pathways that influence gene expression and cellular metabolism.

Mode of Action

The compound acts by binding to cellular receptors, triggering intracellular signaling cascades that can lead to changes in gene expression. This interaction can activate or inhibit specific pathways involved in cell proliferation and differentiation .

Cellular Effects

Research indicates that DCPEM can significantly influence cell function:

- Gene Expression : It can induce the expression of genes associated with cell growth and differentiation.

- Cell Viability : Prolonged exposure to DCPEM may lead to alterations in cell viability and metabolic activity due to its mutagenic potential .

Mutagenicity Studies

A notable study evaluated the mutagenicity of DCPEM using mouse lymphoma cells. The results were equivocal, indicating that while DCPEM has the potential to induce mutations, the effects may vary depending on concentration and exposure duration .

Table 1: Summary of Mutagenicity Results

| Compound | Test System | Result |

|---|---|---|

| Dicyclopentenyloxyethyl methacrylate | Mouse lymphoma cells | Equivocal |

| 2-Ethylhexyl acrylate | Mouse lymphoma cells | Positive |

| EMS | CHO suspension assay | Positive |

Biochemical Analysis

DCPEM plays a crucial role in biochemical reactions, particularly polymerization processes. It interacts with enzymes such as polymerases and transferases, facilitating the formation of polymer chains through covalent bonding with active sites on these enzymes.

Case Study 1: Antibacterial Activity

Recent research has investigated the antibacterial properties of nanoparticles anchored with methacrylate compounds similar to DCPEM. These studies demonstrated effective inhibition of bacterial growth against strains like Staphylococcus aureus and Enterococcus faecalis, suggesting potential therapeutic applications for DCPEM derivatives in antimicrobial formulations .

Case Study 2: Environmental Impact

A study focused on the use of DCPEM as a reactive diluent in paints highlighted its role in reducing volatile organic compound (VOC) emissions. This application not only benefits environmental health but also indicates the compound's versatility beyond traditional uses .

特性

IUPAC Name |

2,2-di(cyclopenten-1-yloxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-12(2)16(17)18-11-15(19-13-7-3-4-8-13)20-14-9-5-6-10-14/h7,9,15H,1,3-6,8,10-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIZWXDKTUGEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(OC1=CCCC1)OC2=CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[(3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68586-19-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[(3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[[2,3,3a,4,7,7a(or 3a,4,5,6,7,7a)-hexahydro-4,7-methano-1H-indenyl]oxy]ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Dicyclopentenyloxyethyl methacrylate in materials science?

A1: Dicyclopentenyloxyethyl methacrylate is primarily used as a monomer in the synthesis of various polymers. Its incorporation into polymer chains can significantly impact the resulting material's properties, such as its mechanical strength and glass transition temperature. For instance, it has been successfully employed to enhance the mechanical properties of High-Density Polyethylene (HDPE) nanocomposites reinforced with cellulose nanofibers. []

Q2: How does the bicyclic alkenyl group in Dicyclopentenyloxyethyl methacrylate contribute to its unique properties?

A2: The presence of the bicyclic alkenyl group provides a site for post-polymerization modifications via thiol-ene click reactions. [] This enables the introduction of various functionalities into the polymer structure, allowing for tailored material properties and diverse applications.

Q3: How does Dicyclopentenyloxyethyl methacrylate compare to other methacrylates in terms of genotoxicity?

A4: Studies evaluating the genotoxicity of various acrylate/methacrylate compounds, including Dicyclopentenyloxyethyl methacrylate, in L5178Y mouse lymphoma cells revealed interesting insights. While some compounds showed clear mutagenic responses, Dicyclopentenyloxyethyl methacrylate displayed equivocal results. [, ] These findings underscore the need for further investigation into the potential mutagenic effects of Dicyclopentenyloxyethyl methacrylate and highlight the importance of structure-activity relationships in determining the toxicity of chemical compounds.

Q4: Are there any known safety concerns regarding the use of Dicyclopentenyloxyethyl methacrylate?

A5: Dicyclopentenyloxyethyl methacrylate has been the subject of toxicological studies, including acute toxicity, subchronic dermal toxicity, and delayed contact sensitization evaluations in rabbits and guinea pigs. [] While these studies suggest relatively low toxicity levels, it's crucial to handle this compound with care and follow appropriate safety guidelines.

Q5: What analytical techniques are commonly used to characterize Dicyclopentenyloxyethyl methacrylate and its polymers?

A5: Various spectroscopic and chromatographic techniques are employed to characterize Dicyclopentenyloxyethyl methacrylate and its polymers. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the monomer and analyze the composition of its polymers. []

- Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups present in the monomer and its polymers. [, ]

- Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of polymers synthesized using Dicyclopentenyloxyethyl methacrylate. []

- High-Performance Liquid Chromatography (HPLC): Analyzes the purity of Dicyclopentenyloxyethyl methacrylate monomer and identifies residual monomers in its polymers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。